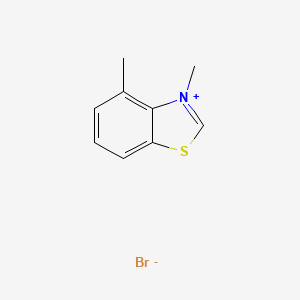![molecular formula C16H20O2 B12792429 6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol CAS No. 13751-85-4](/img/structure/B12792429.png)
6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol is a chemical compound with the molecular formula C22H32O2 and a molecular weight of 328.4883 g/mol . It is also known by other names such as 3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol, Parahexyl, Pyrahexyl, and Synhexyl . This compound is a derivative of tetrahydrocannabinol (THC), the principal psychoactive constituent of the cannabis plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol involves several steps, starting from the appropriate precursors. One common method involves the cyclization of a suitable precursor, followed by methylation and reduction reactions . The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol involves its interaction with cannabinoid receptors in the body . It acts as an agonist at these receptors, leading to various physiological effects. The molecular targets include cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are involved in the regulation of pain, appetite, and mood .
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The principal psychoactive constituent of cannabis.
Cannabinol (CBN): A non-psychoactive cannabinoid found in aged cannabis.
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but less potent effects.
Uniqueness
6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other cannabinoids . Its trimethyl substitution pattern and tetrahydrobenzo[c]chromen core differentiate it from other similar compounds .
Properties
CAS No. |
13751-85-4 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C16H20O2/c1-10-4-7-14-13(8-10)12-6-5-11(17)9-15(12)18-16(14,2)3/h5-6,9-10,17H,4,7-8H2,1-3H3 |
InChI Key |
PHCFWLPTJLDXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


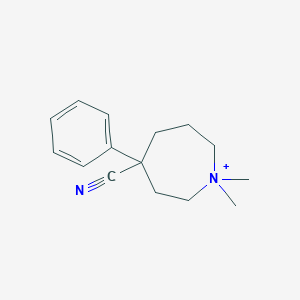

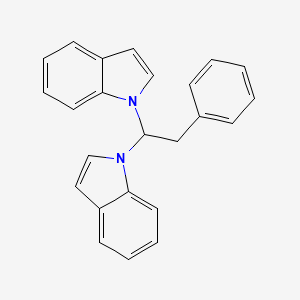

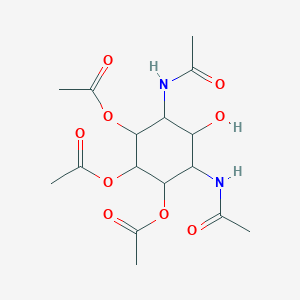
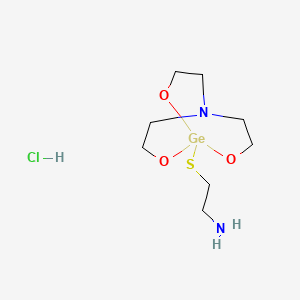
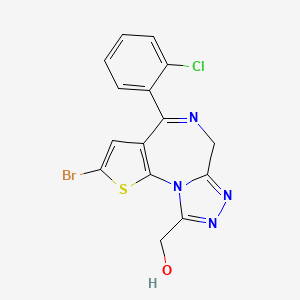

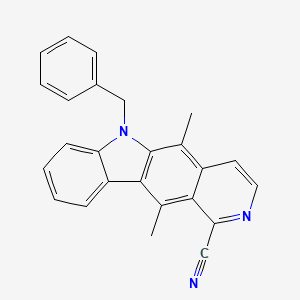
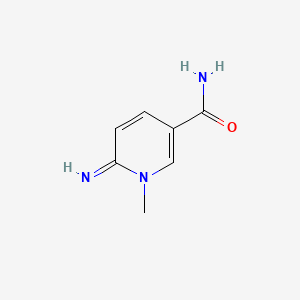
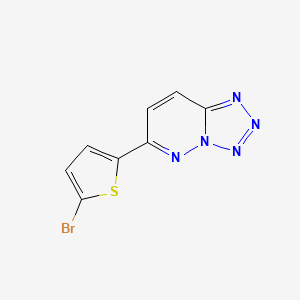
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
